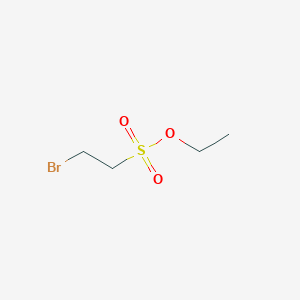
4-(chloromethyl)-1-isopentyl-1H-imidazole
Vue d'ensemble
Description
“4-(chloromethyl)-1-isopentyl-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “4-(chloromethyl)” indicates a chloromethyl group attached to the fourth carbon of the imidazole ring. The “1-isopentyl” suggests an isopentyl group attached to the first carbon of the imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring followed by the addition of the chloromethyl and isopentyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the chloromethyl and isopentyl groups attached at the 4th and 1st positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the chloromethyl and isopentyl groups. The chloromethyl group, in particular, could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity, while the chloromethyl and isopentyl groups could influence its polarity and solubility .Applications De Recherche Scientifique
Heterogeneous Catalysis
Imidazole-modified materials have been utilized as supports for catalysts. For example, imidazole-bound MIL-101 has been applied as a support for immobilizing manganese porphyrin, serving as a heterogeneous catalyst for the oxidation of hydrocarbons. This demonstrates the potential of imidazole derivatives in facilitating oxidation reactions, which are crucial in organic synthesis and industrial processes (Zadehahmadi et al., 2014).
Chemical Synthesis
Imidazole derivatives have been explored for their reactivity and applications in synthesis. For instance, the preparation of specific imidazole derivatives through Stille cross-coupling reactions and their subsequent reactivity in various strategies highlights their utility in constructing complex organic molecules (Primas et al., 2013).
Antitumor Agents
Certain imidazole derivatives have been investigated for their antitumor properties, acting as potential broad-spectrum antitumor agents. This suggests the application of imidazole compounds in developing new anticancer drugs (Stevens et al., 1984).
Molecular Docking and Reactivity Studies
Imidazole derivatives have been subjected to spectroscopic analysis, DFT calculations, and molecular docking to investigate their reactive properties and interactions with proteins. Such studies are essential for the design of new drugs and materials with specific biological or chemical functionalities (Thomas et al., 2018).
Corrosion Inhibitors
Newly synthesized imidazole ionic liquids have been evaluated as corrosion inhibitors for metals, showcasing the potential of imidazole derivatives in protecting metal surfaces from corrosive environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Hajjaji et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(3-methylbutyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2/c1-8(2)3-4-12-6-9(5-10)11-7-12/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIWROFOQCVKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



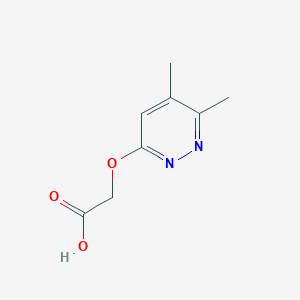
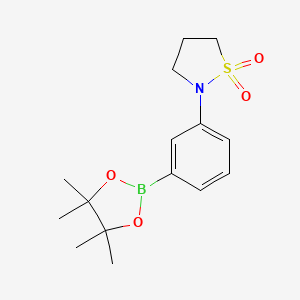




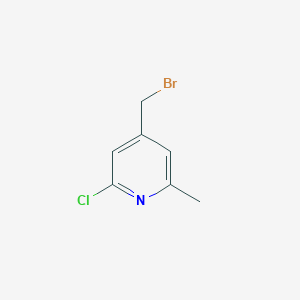

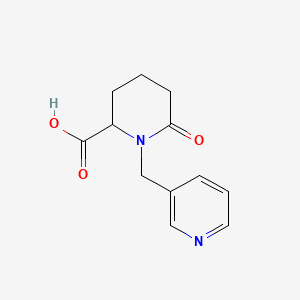


![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)
